ent-Heronamide C discovery and origin
ent-Heronamide C discovery and origin
An In-Depth Technical Guide on the Discovery and Origin of ent-Heronamide C
Introduction
ent-Heronamide C is the synthetic enantiomer of Heronamide C, a member of the heronamide family of polyene macrolactams. The natural heronamides have been isolated from marine-derived bacteria of the genus Streptomyces and exhibit interesting biological activities, particularly as membrane-binding agents.[1][2] The synthesis of ent-Heronamide C was undertaken not as a target for its own inherent natural occurrence, but as a crucial chemical probe. Its development has been instrumental in elucidating the mode of action of the natural Heronamide C, specifically regarding the importance of stereochemistry in its interaction with biological membranes.[3][4][5] This document provides a detailed overview of the origin of the parent compound, the rationale and methodology for the synthesis of ent-Heronamide C, and the key findings derived from its use.
Origin and Biosynthesis of the Natural Heronamide Family
The heronamide family of natural products was first isolated from a marine-derived actinomycete, Streptomyces sp.[1][2] Notably, Heronamides A, B, and C were extracted from an Australian marine-derived Streptomyces species.[6] These compounds are characterized by a 20-membered macrolactam ring system.
A plausible biosynthetic pathway for the formation of Heronamides A and B from Heronamide C has been proposed. This pathway suggests that the key carbocyclic ring transformations proceed through an unprecedented synchronized tandem electrocyclization mechanism.[6] This proposed biogenesis provides a framework for understanding the structural diversity within the heronamide family and has inspired biomimetic total synthesis strategies.
Rationale for the Synthesis of ent-Heronamide C
The synthesis of ent-Heronamide C, the unnatural enantiomer of Heronamide C, was a strategic endeavor to investigate the stereochemical requirements of the molecule's biological activity. By creating a mirror image of the natural product, researchers could probe whether the cellular targets of Heronamide C recognize its specific three-dimensional shape. This approach is fundamental in chemical genetics for understanding drug-target interactions. The evaluation of ent-Heronamide C's antifungal activity revealed the existence of chiral recognition between Heronamide C and components of the cell membrane, highlighting the importance of the natural stereochemistry for its full potency.[3][4][5]
Experimental Protocols: Total Synthesis of ent-Heronamide C
The total synthesis of ent-Heronamide C was achieved through a highly modular strategy.[5][7] This approach involved the synthesis of two complex fragments, which were then coupled and cyclized to form the final macrolactam.
Methodology:
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Fragment Synthesis :
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Fragment Coupling (Stille Coupling) :
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Macrolactamization :
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The linear precursor 31 was treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to remove a protecting group, followed by treatment with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the intramolecular amide bond formation, yielding the TES-protected macrocycle 32 .[5][7]
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Deprotection :
Quantitative Data
The synthesis and biological evaluation of ent-Heronamide C yielded key quantitative data that are summarized below.
Table 1: Synthetic Yields
| Reaction Step | Product | Yield | Reference |
|---|---|---|---|
| Stille Coupling | Coupling product 31 | 40% | [5][7] |
| Macrolactamization | TES-protected 32 | 53% (over 2 steps) | [5][7] |
| Deprotection | ent-Heronamide C (ent-1 ) | 90% |[5][7] |
Table 2: Antifungal Activity against Schizosaccharomyces pombe (Fission Yeast)
| Compound | Strain | IC₅₀ (μM) | Reference |
|---|---|---|---|
| ent-Heronamide C (ent-1 ) | Wild-type | 0.26 | [5] |
| ent-Heronamide C (ent-1 ) | erg2Δ mutant | 0.44 | [5] |
| ent-Heronamide C (ent-1 ) | erg31Δ erg32Δ double mutant | 0.38 |[5] |
Note: The activity of ent-Heronamide C was found to be approximately 10-fold less potent than that of the natural Heronamide C, indicating chiral recognition by its cellular target(s).[5]
Table 3: Spectroscopic Data
| Compound | Method | Key Observation | Reference |
|---|---|---|---|
| ent-Heronamide C (ent-1 ) | Circular Dichroism (CD) | Negative Cotton effect | [7] |
| 8-deoxyheronamide C | Circular Dichroism (CD) | Positive Cotton effect |[7] |
Note: The CD spectrum of ent-Heronamide C was nearly symmetrical to that of 8-deoxyheronamide C, which is consistent with it being the enantiomer.[7]
Conclusion
While ent-Heronamide C is not a natural product, its design and total synthesis represent a significant achievement in chemical biology. It has served as an invaluable tool for probing the structure-activity relationship of the heronamide class of molecules. The comparative biological evaluation of ent-Heronamide C and its natural counterpart has provided direct evidence for chiral recognition in the mechanism of action, demonstrating that the specific stereochemistry of the natural product is crucial for its potent antifungal activity. This work underscores the power of total synthesis to create molecular probes that can unlock fundamental insights into biological processes.
References
- 1. Isolation, structure determination and biological activities of heronamides, novel membrane binders from Streptomyces sp. [jstage.jst.go.jp]
- 2. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
